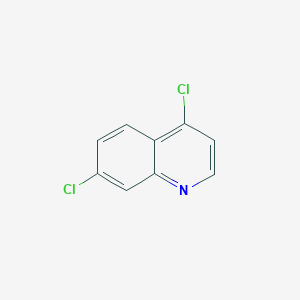

4,7-Dichloroquinoline

概述

描述

4,7-Dichloroquinoline is a two-ring heterocyclic compound with the chemical formula C9H5Cl2N. It is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, including amodiaquine, chloroquine, and hydroxychloroquine . This compound is known for its significant role in medicinal chemistry, particularly in the development of antimalarial agents.

准备方法

Synthetic Routes and Reaction Conditions: 4,7-Dichloroquinoline can be synthesized through several methods. One common route involves the condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Subsequent hydrolysis and decarboxylation yield 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphoryl chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by hydrolyzing and adjusting the acidity of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This process yields 4-hydroxy-7-chloroquinoline-3-carboxylic acid, which undergoes decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination with phosphorus oxychloride to obtain this compound .

化学反应分析

Types of Reactions: 4,7-Dichloroquinoline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom in the 4-position of the pyridine ring is particularly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction typically involves primary amines as nucleophiles, leading to the formation of derivatives such as chloroquine.

Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the functional groups present in the molecule.

Major Products:

Chloroquine: Formed through nucleophilic aromatic substitution with primary amines.

Other Derivatives: Various derivatives can be synthesized depending on the nucleophiles and reaction conditions used.

科学研究应用

4,7-Dichloroquinoline has a wide range of applications in scientific research:

Biology and Medicine: It is a key intermediate in the production of antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs are used to treat malaria and autoimmune diseases like lupus and rheumatoid arthritis.

Industry: The compound is used in the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.

作用机制

The mechanism of action of 4,7-dichloroquinoline derivatives, such as chloroquine, involves the inhibition of heme polymerase in the malaria parasite. This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite . The compound’s derivatives also exhibit various biological activities, including antimicrobial and anti-inflammatory effects, by interacting with specific molecular targets and pathways .

相似化合物的比较

Chloroquine: A well-known antimalarial drug synthesized from 4,7-dichloroquinoline.

Hydroxychloroquine: Another antimalarial and autoimmune disease treatment derived from this compound.

Amodiaquine: An antimalarial drug with a similar structure and synthesis pathway.

Uniqueness: this compound is unique due to its specific reactivity in nucleophilic aromatic substitution reactions, particularly at the 4-position of the pyridine ring . This reactivity allows for the selective formation of various derivatives, making it a valuable intermediate in medicinal chemistry.

生物活性

4,7-Dichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis, activity against various pathogens, and potential therapeutic applications.

1. Synthesis of this compound Derivatives

The synthesis of this compound often serves as a precursor for generating various derivatives with enhanced biological activities. Recent studies have focused on modifying this compound to improve its efficacy and reduce toxicity. For instance, researchers have synthesized derivatives that incorporate different functional groups to enhance their pharmacological profiles.

Table 1: Summary of Synthesized Derivatives and Their Biological Activities

| Compound | Synthesis Method | Antimalarial Activity (IC50 µM) | Antitumor Activity (IC50 µM) |

|---|---|---|---|

| 2 | Click Chemistry | 35.29 | 14.68 (MCF-7) |

| 3 | Nucleophilic Substitution | 25.37 | 14.53 (MCF-7) |

| 4 | Various Methods | 42.61 | 50.03 (Hela) |

| 9 | Thiosemicarbazone Formation | 11.92 | 7.54 (MCF-7) |

2. Antimalarial Activity

This compound exhibits notable antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have shown that it can inhibit both chloroquine-sensitive and chloroquine-resistant strains effectively.

- Mechanism of Action : The antimalarial activity is attributed to the compound's ability to interfere with the parasite's heme polymerization process and inhibit nucleic acid synthesis.

- Comparative Efficacy : In vitro studies indicated that derivatives of this compound had IC50 values significantly lower than those of chloroquine, highlighting their potential as more effective antimalarial agents .

3. Antitumor Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.

- Selectivity : Certain derivatives demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human liver cells (HL-7702). For example, compound 9 exhibited an IC50 value of 7.54 µM against MCF-7 cells, suggesting a promising therapeutic index .

- Mechanisms : The anticancer activity may involve induction of apoptosis and inhibition of cell proliferation through DNA damage mechanisms .

4. Other Biological Activities

In addition to antimalarial and anticancer effects, this compound has shown potential antiviral activity:

- Dengue Virus Inhibition : Studies reported that this compound significantly inhibited the dengue virus serotype DENV-2 in vitro, presenting an alternative application in viral infections .

- Safety Profile : Toxicity assessments indicate that at concentrations up to 100 µM/mL, the compound exhibits negligible toxicity towards host cells .

5. Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:

- A study involving a series of synthesized quinoline derivatives demonstrated that modifications led to compounds with improved antimalarial activity compared to traditional treatments .

- Research on the anticancer properties highlighted the efficacy of specific derivatives against resistant cancer cell lines, providing insights into new treatment avenues .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 4,7-dichloroquinoline, and how do reaction conditions influence yield?

The Conrad-Limpach synthesis is a classical method, involving condensation of 3-chloroaniline with ethyl ethoxymethylenemalonate under mildly acidic conditions to form an imine, followed by cyclization at high temperatures. Subsequent hydrolysis, decarboxylation, and chlorination with POCl₃ yield this compound . Industrial methods use sodium hydroxide hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and POCl₃ chlorination . Optimizing chlorination time and temperature (e.g., 250–270°C for decarboxylation) is critical for purity ≥99% .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) : Resolves structural connectivity and confirms substitution patterns .

- LC-MS : Identifies impurities (e.g., in piperaquine synthesis) with high sensitivity .

- IR spectroscopy : Detects functional groups like C-Cl and aromatic C-H stretches .

- X-ray crystallography : Confirms planar molecular geometry (r.m.s. deviation ≤0.026 Å) and crystal packing .

Q. What are the primary applications of this compound in medicinal chemistry?

It is a key intermediate for antimalarials (chloroquine, hydroxychloroquine, amodiaquine) via nucleophilic substitution at the 4-position . Derivatives like N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines show antiparasitic and anticancer activity .

Advanced Research Questions

Q. How does the differential reactivity of chlorine atoms at the 4- and 7-positions impact derivatization?

The 4-position chlorine (pyridine ring) is more reactive in nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the ring’s nitrogen, facilitating selective replacement with amines, thiols, or aryl groups. The 7-position (benzene ring) is less reactive, requiring harsher conditions . This selectivity enables targeted synthesis of hybrid molecules, such as 2-imino-thiazolidin-4-one derivatives .

Q. What analytical strategies resolve contradictions in impurity profiles during antimalarial drug synthesis?

Contradictions arise from byproducts like unreacted intermediates or over-chlorinated species. Strategies include:

- HPLC-DAD/UV : Quantifies impurities in real-time.

- High-resolution MS : Differentiates isobaric species.

- 2D-NMR (HSQC, HMBC) : Assigns structural ambiguities, as demonstrated in piperaquine impurity analysis .

Q. How do structural modifications at the 4-position influence antimalarial activity?

Substitution with aminoalkyl side chains (e.g., 5-diethylamino-2-aminopentane) enhances Plasmodium targeting by inhibiting heme detoxification. Bulky substituents improve binding to heme polymerase, while hydrophilic groups modulate pharmacokinetics . Structure-activity studies show that 4-amino derivatives retain efficacy against chloroquine-resistant strains .

Q. What methodologies validate synthetic routes for novel this compound-based hybrids?

- Reaction monitoring : TLC/HPLC tracks intermediates during SNAr or Suzuki coupling .

- Kinetic studies : Assess reaction rates under varying temperatures/solvents (e.g., reflux in excess diamine for amine conjugates) .

- Crystallography : Verifies regioselectivity in derivatives like (E)-2-(4,7-dichloro-2-quinolinyl)-3-(dimethylamino)-2-propenal .

Q. How do crystallization conditions affect the physicochemical properties of this compound?

Single-crystal X-ray studies (P2₁/n space group) reveal monoclinic packing with planar molecules. Crystallization from ethanol yields needle-like crystals (mp 84–86°C), while solvent polarity influences solubility (50 mg/mL in chloroform) . Planarity enhances π-π stacking, relevant for co-crystal engineering .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

Key challenges include:

- Decarboxylation control : Excessive heating (>270°C) forms side products.

- Chlorination efficiency : POCl₃ stoichiometry must avoid residual hydroxyl groups.

- Purification : Column chromatography or recrystallization removes dimeric byproducts .

Q. How can computational modeling predict reactivity and stability of this compound derivatives?

Density functional theory (DFT) calculates charge distribution, confirming higher electron deficiency at C4. Molecular docking predicts binding affinity to Plasmodium targets, guiding rational design of analogs with improved efficacy .

Q. Methodological Notes

属性

IUPAC Name |

4,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEWMTXDBOQQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052590 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00077 [mmHg] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-98-6 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。